molecular formula C10H8N4O3S B4478144 Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate

Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B4478144
M. Wt: 264.26 g/mol
InChI Key: XLSNGAUJFXZIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring, a pyridine ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of pyridine-2-carbonyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(pyridin-3-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate
  • Methyl 5-[(pyridin-4-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate
  • Ethyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate

Uniqueness

Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate is unique due to its specific substitution pattern on the thiadiazole ring and the presence of the pyridine-2-ylcarbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 5-(pyridine-2-carbonylamino)thiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S/c1-17-10(16)7-9(18-14-13-7)12-8(15)6-4-2-3-5-11-6/h2-5H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSNGAUJFXZIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SN=N1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.